molecular formula C11H12O3 B12137763 1-(2-Acetylphenoxy)-2,3-epoxypropane

1-(2-Acetylphenoxy)-2,3-epoxypropane

Cat. No.: B12137763
M. Wt: 192.21 g/mol
InChI Key: VCJHWSHVJVUYQC-UHFFFAOYSA-N
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Description

1-(2-Acetylphenoxy)-2,3-epoxypropane is an organic compound that features both an acetylphenoxy group and an epoxypropane group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetylphenoxy)-2,3-epoxypropane typically involves the reaction of 2-acetylphenol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy group. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Acetylphenoxy)-2,3-epoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols .

Scientific Research Applications

1-(2-Acetylphenoxy)-2,3-epoxypropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Acetylphenoxy)-2,3-epoxypropane exerts its effects involves the reactivity of the epoxy group. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in both chemical synthesis and biological applications .

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that catalyze the opening of the epoxy ring, leading to the formation of biologically active molecules. These interactions can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 1-(2-Acetylphenoxy)-2,3-epoxypropane is unique due to the presence of both an acetylphenoxy group and an epoxypropane group. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-[2-(oxiran-2-ylmethoxy)phenyl]ethanone

InChI

InChI=1S/C11H12O3/c1-8(12)10-4-2-3-5-11(10)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3

InChI Key

VCJHWSHVJVUYQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2CO2

Origin of Product

United States

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